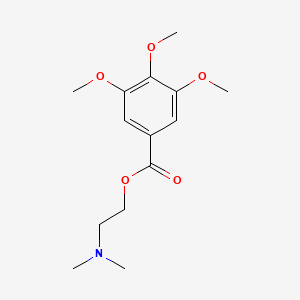
2-(Dimethylamino)ethyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 3,4,5-trimethoxybenzoate is a chemical compound that features a benzoic acid core with three methoxy groups attached to the 3rd, 4th, and 5th carbon atoms of the benzene ring, and a dimethylaminoethyl ester group attached to the carboxyl group. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions . The resulting mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(Dimethylamino)ethyl 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is explored for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzoylamino)ethyl 3,4,5-trimethoxybenzoate
- 2-(Dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate maleate
- Methyl 3,4,5-trimethoxybenzoate
Uniqueness
2-(Dimethylamino)ethyl 3,4,5-trimethoxybenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl ester group enhances its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
22775-41-3 |
|---|---|
Molecular Formula |
C14H21NO5 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C14H21NO5/c1-15(2)6-7-20-14(16)10-8-11(17-3)13(19-5)12(9-10)18-4/h8-9H,6-7H2,1-5H3 |
InChI Key |
GUSZNZWHOZBJKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



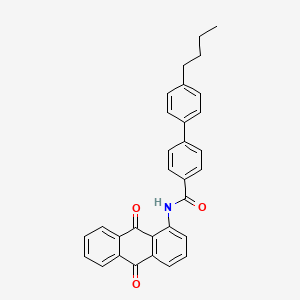
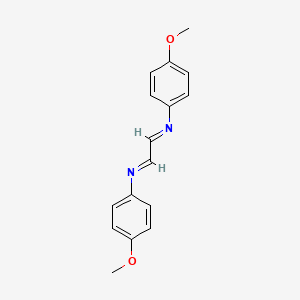
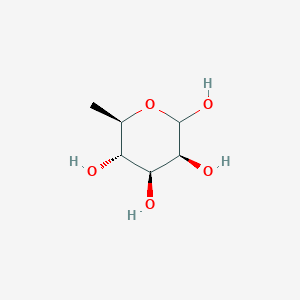
![N-[(4-ethoxyphenyl)carbonyl]glycylglycine](/img/structure/B14160617.png)
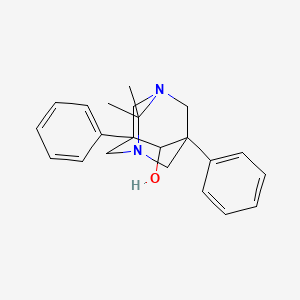

![5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2'-oxiran]-7(3H)-one](/img/structure/B14160635.png)
![2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone](/img/structure/B14160637.png)
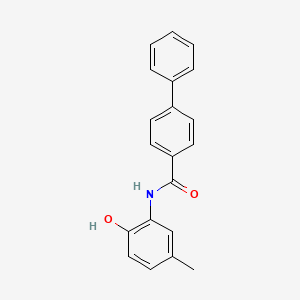
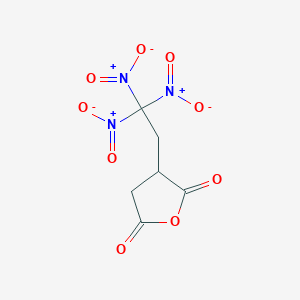

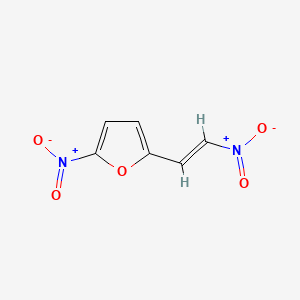
![N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14160670.png)
